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molecular formula C7H10BrNO2S B8298768 5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole

5-Bromo-2-(1,1-dimethoxy-ethyl)-thiazole

Cat. No. B8298768
M. Wt: 252.13 g/mol
InChI Key: BCMCRBMDEHFBCA-UHFFFAOYSA-N
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Patent
US08987310B2

Procedure details

To a solution of 2-(1,1-dimethoxyethyl)-1,3-thiazole (40 g, 0.23 mol) in THF (600 ml) was added n-BuLi (100 ml, 0.25 mol) dropwise at −78° C. After stirring for 1 h at −78° C., a solution of CBr4 (300 g, 0.9 mol) in THF (300 ml) was added drop-wise. The reaction mixture was stirred for another 1 h at −78° C., and then was quenched by the addition of sat. aq. NH4Cl and was extracted with ethyl acetate (150 ml×3). The organic layers were washed with brine, dried over Na2SO4 and concentrated. The residue was purified by column (eluted by petroleum ether/EtOAc=10:1) to afforded 25 g of 5-bromo-2-(1,1-dimethoxyethyl)-1,3-thiazole as solid (43%). 1H-NMR (CDCl3 400 MHz) δ 7.81 (s, 1H, Ar—H), 3.23 (s, 6H, —OCH3), 1.72 (s, 3H, —CH3).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
300 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:7]1[S:8][CH:9]=[CH:10][N:11]=1)([O:5][CH3:6])[CH3:4].[Li]CCCC.C(Br)(Br)(Br)[Br:18]>C1COCC1>[Br:18][C:9]1[S:8][C:7]([C:3]([O:5][CH3:6])([O:2][CH3:1])[CH3:4])=[N:11][CH:10]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
COC(C)(OC)C=1SC=CN1
Name
Quantity
100 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
300 g
Type
reactant
Smiles
C(Br)(Br)(Br)Br
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for 1 h at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for another 1 h at −78° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was quenched by the addition of sat. aq. NH4Cl
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate (150 ml×3)
WASH
Type
WASH
Details
The organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column (eluted by petroleum ether/EtOAc=10:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CN=C(S1)C(C)(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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